

# The Chemical Interplay of Chrome Yellow and Chrome Orange: A Technical Guide

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## Compound of Interest

Compound Name: *Chrome Orange*

CAS No.: *85188-12-1*

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An in-depth exploration of the synthesis, properties, and chemical relationship between lead chromate-based pigments.

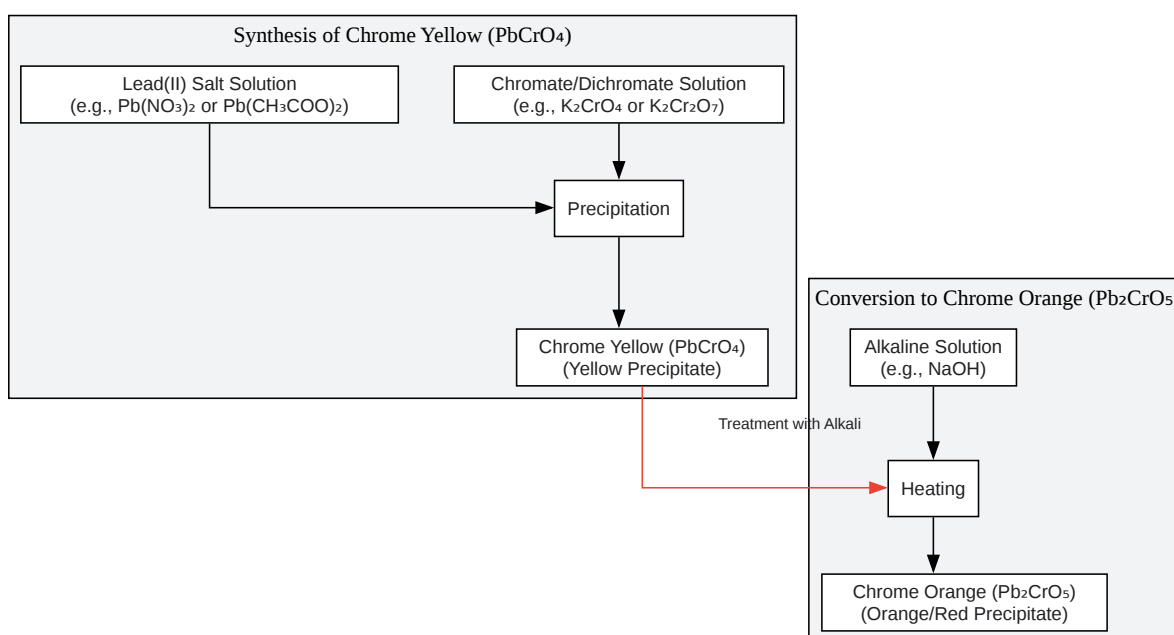
This technical guide provides a comprehensive overview of the chemical relationship between chrome yellow (lead(II) chromate) and **chrome orange** (basic lead(II) chromate). It is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of these inorganic pigments. This document outlines their synthesis, comparative properties, and the chemical transformations that connect them, supported by quantitative data, detailed experimental protocols, and process visualizations.

## Core Chemical Relationship

Chrome yellow and **chrome orange** are closely related lead chromate pigments. The fundamental chemical distinction lies in their composition and crystal structure, which is primarily governed by the pH during and after synthesis. Chrome yellow is chemically neutral lead(II) chromate ( $\text{PbCrO}_4$ ). In contrast, **chrome orange** is a basic lead chromate, which can be represented by the chemical formula  $\text{Pb}_2\text{CrO}_5$  or as a composite of lead(II) chromate and lead(II) oxide ( $\text{PbCrO}_4 \cdot \text{PbO}$ ).<sup>[1][2][3]</sup>

The conversion between these two pigments is a classic acid-base reaction. Treatment of chrome yellow with a strong alkali, such as sodium hydroxide, results in the formation of **chrome orange**.<sup>[3][4]</sup> Conversely, treating **chrome orange** with acid can revert it to the neutral lead chromate.<sup>[1]</sup> The color of these pigments is influenced by factors including particle size, the ratio of lead oxide to lead chromate, and the presence of other ions like sulfate.<sup>[5]</sup>

The logical relationship between the synthesis of chrome yellow and its conversion to **chrome orange** is depicted in the following diagram.



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Diagram 1: Chemical transformation pathway from chrome yellow to **chrome orange**.

## Quantitative Data Summary

The physical and chemical properties of chrome yellow and **chrome orange** are summarized in the tables below for easy comparison.

Table 1: Chemical and Physical Properties

| Property                     | Chrome Yellow  | Chrome Orange   |
|------------------------------|--|---|
| Chemical Formula             | PbCrO <sub>4</sub> [6]   | Pb <sub>2</sub> CrO <sub>5</sub> or PbCrO <sub>4</sub> ·PbO[1][3] |
| C.I. Name                    | Pigment Yellow 34 (PY 34)[7]   | Pigment Orange 21 (PO 21) /<br>Pigment Red 103 (PR 103)[5]        |
| Molecular Weight ( g/mol )   | 323.19   | 546.39  |
| Color                        | Lemon yellow to reddish-yellow[6]  | Orange to reddish-orange[5]                                       |
| Crystal System               | Monoclinic (stable),<br>Orthorhombic, Tetragonal[6][8]                         | Monoclinic[9]   |
| Density (g/cm <sup>3</sup> ) | 6.12 - 6.3[10][11]   | ~6.3 - 6.7[12]  |
| Melting Point (°C)           | 844[10][11]  | Decomposes  |
| Refractive Index             | 2.31 - 2.66[6]   | 2.42 - 2.7  |
| Solubility                   | Insoluble in water, acetic acid;<br>Soluble in strong acids and<br>alkalis[10] | Insoluble in water; Soluble in<br>strong acids and alkalis[5]     |

Table 2: Spectroscopic and Thermal Properties

| Property  | Chrome Yellow  | Chrome Orange                                       |
|---|--|---|
| Band Gap (eV)                                       | 2.38[13]   | 2.25[13]  |
| Raman Shift (cm <sup>-1</sup> , characteristic)     | ~359, 825-847 (ν <sub>1</sub> (CrO <sub>4</sub> <sup>2-</sup> ))[14][15][16]   | ~825 (doublet with chrome yellow)[15]               |
| FTIR Absorption (cm <sup>-1</sup> , characteristic) | ~870-887 (ν <sub>1</sub> (CrO <sub>4</sub> <sup>2-</sup> ))[17][18]  | Broad absorption around 825-847 cm <sup>-1</sup>    |
| Thermal Stability                                   | Stable up to high temperatures, with phase transformation around 738°C. [19] Heat resistance is approximately 140°C for some grades.[20] | Generally less thermally stable than chrome yellow. |
| Lightfastness                                       | Good, but can darken and turn greenish over time due to the reduction of Cr(VI) to Cr(III).[7][21]                                       | Not very lightfast and can darken with age.[3]      |

## Experimental Protocols

The following sections provide detailed methodologies for the synthesis of chrome yellow and its subsequent conversion to **chrome orange**.

### Synthesis of Chrome Yellow (Lead(II) Chromate)

This protocol describes the synthesis of chrome yellow via a precipitation reaction.

Materials and Reagents:

- Lead(II) acetate [Pb(CH<sub>3</sub>COO)<sub>2</sub>] or Lead(II) nitrate [Pb(NO<sub>3</sub>)<sub>2</sub>]
- Potassium chromate [K<sub>2</sub>CrO<sub>4</sub>] or Potassium dichromate [K<sub>2</sub>Cr<sub>2</sub>O<sub>7</sub>]
- Dilute acetic acid (if using lead acetate)
- Distilled water

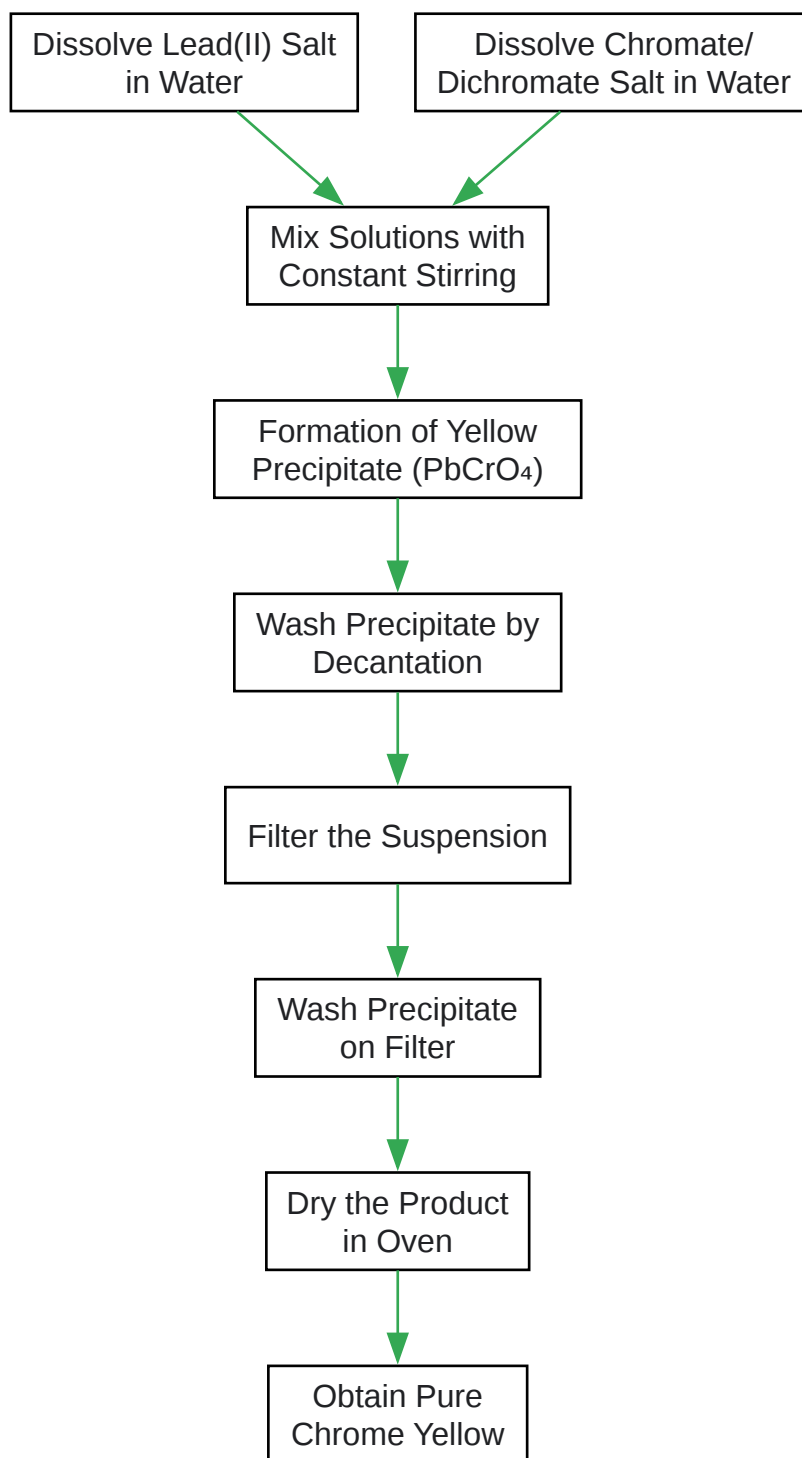
- Beakers
- Stirring rod
- Filtration apparatus (e.g., Büchner funnel and flask)
- Drying oven

#### Procedure:

- Preparation of Reactant Solutions:
  - Solution A: Dissolve a measured quantity of a soluble lead(II) salt in distilled water. For example, dissolve 5.2 g of lead acetate in 50 mL of distilled water.[\[22\]](#) If using lead acetate, add a small amount of dilute acetic acid (e.g., 1 mL) to prevent hydrolysis and ensure the solution is clear.[\[22\]](#)[\[23\]](#)
  - Solution B: Dissolve a stoichiometric amount of potassium chromate or dichromate in a separate volume of distilled water. For example, dissolve 2.4 g of potassium dichromate in 50 mL of distilled water.[\[22\]](#)
- Precipitation:
  - Slowly add Solution B to Solution A with constant stirring.[\[2\]](#)[\[24\]](#) An immediate bright yellow precipitate of lead chromate will form.[\[4\]](#)
  - Continue stirring the mixture for approximately 15 minutes to ensure the reaction goes to completion.[\[2\]](#)
- Isolation and Purification:
  - Allow the precipitate to settle.
  - Wash the precipitate by decantation with distilled water several times to remove soluble impurities.[\[23\]](#)
  - Filter the suspension using a Büchner funnel.[\[2\]](#)

- Wash the collected precipitate on the filter paper with distilled water.[24]
- Drying:
  - Carefully transfer the filtered precipitate to a watch glass or evaporating dish.
  - Dry the product in an oven at a controlled temperature (e.g., 80-100°C) until a constant weight is achieved.[25]

The following diagram illustrates the experimental workflow for the synthesis of chrome yellow.



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Diagram 2: Experimental workflow for chrome yellow synthesis.

## Synthesis of Chrome Orange (Basic Lead(II) Chromate)

This protocol details the conversion of chrome yellow to **chrome orange** using a strong base.

#### Materials and Reagents:

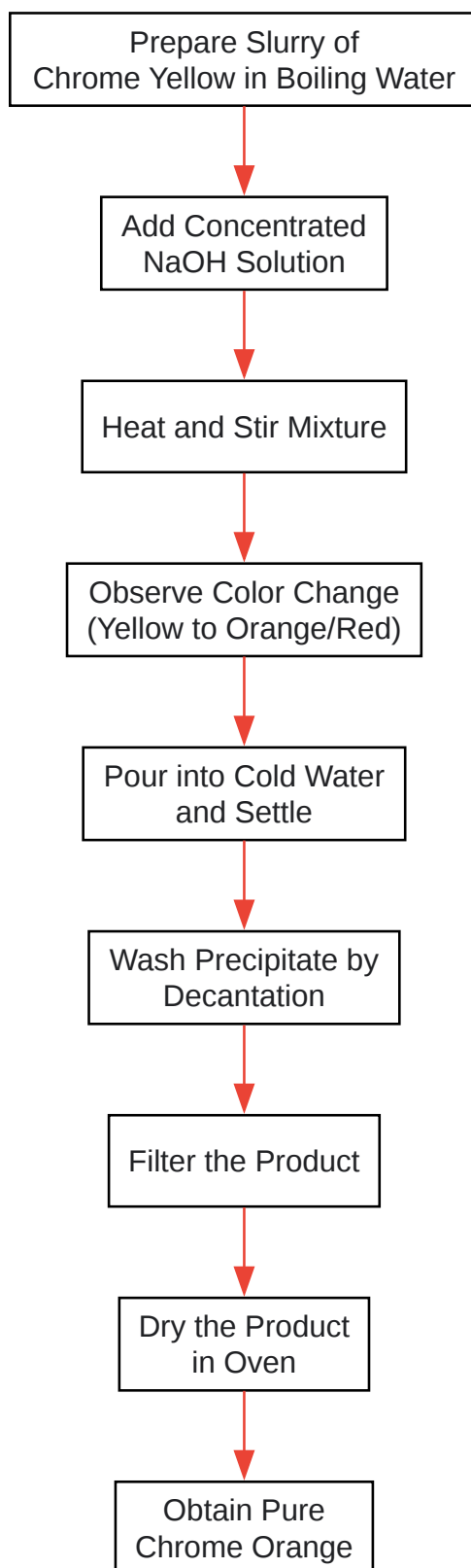
- Freshly prepared chrome yellow (lead chromate)
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
- Distilled water
- Beakers
- Heating plate with stirring capability
- Filtration apparatus
- Drying oven

#### Procedure:

- Preparation of Chrome Yellow Slurry:
  - Create a slurry of the freshly prepared chrome yellow in a beaker with a minimal amount of boiling distilled water.[2]
- Alkaline Treatment:
  - Prepare a concentrated solution of sodium hydroxide. For instance, dissolve 12 g of NaOH in 50 mL of water.[4]
  - Add the sodium hydroxide solution to the boiling slurry of chrome yellow with vigorous stirring.[1]
- Conversion and Color Change:
  - Continue to heat and stir the mixture. The color of the solid will gradually change from yellow to a reddish-orange.[4]
  - Maintain gentle heating until no further color change is observed, indicating the completion of the conversion.[4]

- Isolation and Purification:
  - Pour the hot mixture into a larger volume of cold water and allow the precipitate to settle.  
[4]
  - Wash the **chrome orange** precipitate by decantation three times with cold water.[4]
  - Filter the product.
- Drying:
  - Dry the collected **chrome orange** in an oven at a moderate temperature.
  - The final product can be pulverized to obtain a fine powder.[4]

The workflow for converting chrome yellow to **chrome orange** is shown below.



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Diagram 3: Experimental workflow for **chrome orange** synthesis.

## Safety Precautions

Warning: All lead and hexavalent chromium compounds are highly toxic, carcinogenic, and pose significant environmental hazards.[5][11] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All procedures should be conducted in a well-ventilated fume hood. Dispose of all waste containing lead and chromium in accordance with institutional and regulatory guidelines.[1]

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